1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic organic compound belonging to the class of piperidine derivatives. It has been investigated in scientific research for its potential as a therapeutic agent, particularly for its activity at metabotropic glutamate receptor subtype 5 (mGluR5). [] This receptor plays a crucial role in various physiological processes within the central nervous system, and its modulation has been implicated in the treatment of various neurological and psychiatric disorders.
1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been identified as a negative allosteric modulator (NAM) of the mGluR5 receptor. [] NAMs bind to a site distinct from the orthosteric (glutamate) binding site on the receptor and decrease the affinity or efficacy of the orthosteric agonist.
Anxiety: mGluR5 NAMs have shown anxiolytic-like activity in preclinical models. VU0285683, a structurally similar mGluR5 NAM, demonstrated anxiolytic-like effects in two rodent models for anxiety, without potentiating phencyclidine-induced hyperlocomotor activity. [] This suggests that compounds like 1-(2-chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine may hold therapeutic potential for anxiety disorders.
Schizophrenia: mGluR5 PAMs have been investigated for their potential in treating schizophrenia. While this compound is a NAM, further research exploring structure-activity relationships and modifications to convert NAMs into PAMs could lead to potential antipsychotic agents. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4